Bienvenue dans la boutique en ligne BenchChem!

5-((3-methoxybenzyl)oxy)-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide

Physicochemical properties Drug-likeness Permeability

5-((3-methoxybenzyl)oxy)-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide (CAS 1021210-07-0) is a synthetic small molecule belonging to the 4-oxo-4H-pyran-2-carboxamide class. Its structure features a 4H-pyran-2-carboxamide core with a 3-methoxybenzyl ether at the 5-position and a 4-sulfamoylphenyl amide at the 2-position.

Molecular Formula C20H18N2O7S
Molecular Weight 430.43
CAS No. 1021210-07-0
Cat. No. B2746544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((3-methoxybenzyl)oxy)-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide
CAS1021210-07-0
Molecular FormulaC20H18N2O7S
Molecular Weight430.43
Structural Identifiers
SMILESCOC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C20H18N2O7S/c1-27-15-4-2-3-13(9-15)11-28-19-12-29-18(10-17(19)23)20(24)22-14-5-7-16(8-6-14)30(21,25)26/h2-10,12H,11H2,1H3,(H,22,24)(H2,21,25,26)
InChIKeyYPQXUQSDXHJBRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((3-methoxybenzyl)oxy)-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide (CAS 1021210-07-0): Core Structural and Class Overview


5-((3-methoxybenzyl)oxy)-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide (CAS 1021210-07-0) is a synthetic small molecule belonging to the 4-oxo-4H-pyran-2-carboxamide class. Its structure features a 4H-pyran-2-carboxamide core with a 3-methoxybenzyl ether at the 5-position and a 4-sulfamoylphenyl amide at the 2-position. This architecture integrates a primary sulfonamide group and a substituted pyranone scaffold, motifs commonly associated with zinc-binding enzyme inhibition (e.g., carbonic anhydrases) and kinase modulation. The compound has a molecular weight of 430.4 g/mol, a calculated XLogP3 of 1.4, a topological polar surface area (TPSA) of 142 Ų, and contains 2 hydrogen bond donors and 8 hydrogen bond acceptors [1]. These computed properties place it in a physicochemical space distinct from many common screening compounds, suggesting potential for favorable solubility and permeability profiles that merit prospective evaluation.

Why a Generic 4-Oxo-4H-pyran-2-carboxamide Cannot Substitute for 5-((3-methoxybenzyl)oxy)-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide (1021210-07-0)


The 4-oxo-4H-pyran-2-carboxamide class encompasses a broad range of analogs where subtle variations in the benzyl ether (5-position) and amide (2-position) substituents can drastically alter target engagement, selectivity, and physicochemical properties. For instance, the 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide subseries has been investigated as Src kinase inhibitors, but the introduction of a 3-methoxy group on the benzyl ring, as in this compound, is known to modulate electronic character and steric bulk in a manner that can significantly shift potency and isoform selectivity profiles relative to the unsubstituted benzyloxy analog [1]. Similarly, the 4-sulfamoylphenyl amide moiety is a well-established zinc-binding group for carbonic anhydrase inhibition, but the linker identity and substitution pattern on the pyranone core critically influence isoform selectivity across the hCA family (e.g., hCA II vs. hCA IX vs. hCA XII) [2]. These structural nuances mean that procurement of a 'close' analog without the specific 3-methoxybenzyl and 4-sulfamoylphenyl combination risks invalidating structure-activity relationship (SAR) hypotheses and experimental reproducibility. The following section provides the quantitative evidence supporting this differentiation.

Quantitative Differentiation Evidence for 5-((3-methoxybenzyl)oxy)-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide (1021210-07-0) Versus Closest Analogs


Physicochemical Profile Differentiation: XLogP3, TPSA, and Hydrogen Bonding Capacity Versus Key 5-Benzyloxy and 5-Methoxy Analogs

The target compound (1021210-07-0) possesses a calculated XLogP3 of 1.4, a topological polar surface area (TPSA) of 142 Ų, and 2 hydrogen bond donors vs. 8 hydrogen bond acceptors. These values represent a distinct physicochemical signature compared to close analogs such as 5-(benzyloxy)-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide (XLogP3 ~2.0, TPSA ~133 Ų due to absence of the methoxy oxygen) and 5-methoxy-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide (XLogP3 ~0.8, TPSA ~133 Ų). The 0.6 log unit difference in lipophilicity relative to the 5-benzyloxy analog can translate to approximately a 4-fold difference in membrane permeability based on the rule-of-thumb relationship between logP and passive diffusion [1]. The elevated TPSA of the target compound also suggests improved aqueous solubility, a property frequently correlated with better in vitro assay performance and reduced non-specific binding [2].

Physicochemical properties Drug-likeness Permeability

Structural Determinants of Carbonic Anhydrase Isoform Selectivity: The Critical Role of the 3-Methoxybenzyl Group

In the context of carbonic anhydrase (CA) inhibition, the primary sulfonamide group of 1021210-07-0 serves as a zinc-binding moiety. However, studies on 4-sulfamoylphenyl carboxamides have demonstrated that the acyl tail attached to the sulfamoylphenyl ring is a dominant driver of isoform selectivity across hCA I, II, IV, IX, and XII [1]. The 3-methoxybenzyl-substituted pyranone core of the target compound introduces a hydrogen bond acceptor and a steric element absent in simpler benzamides or coumarin-based sulfamoylphenyl derivatives. While direct head-to-head IC₅₀ data for 1021210-07-0 against specific hCA isoforms are not publicly available in the non-excluded literature, the structure-activity relationship principles established for 4-sulfamoylphenyl benzamides and sulfocoumarins (where sub-nanomolar to micromolar IC₅₀ ranges were achieved through analogous substitution modifications) imply that the 3-methoxybenzyl motif may confer a selectivity window distinct from the unsubstituted benzyl or methoxy analogs [1].

Carbonic anhydrase inhibition Isoform selectivity Zinc-binding group

Src Kinase Inhibitory Potential: Class-Level SAR and the Unique 3-Methoxybenzyl Modification

6-Substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides have been designed and evaluated as Src kinase inhibitors, with several analogs demonstrating IC₅₀ values in the low micromolar range against c-Src in biochemical assays [1]. The target compound 1021210-07-0 incorporates a 3-methoxy group on the benzyl ring, a modification not reported in the original Farard et al. series, which focused primarily on 4-substituted benzyl and heteroaryl variants. The meta-methoxy substitution is expected to influence the electronic density of the aromatic ring and alter the preferred binding pose within the Src hydrophobic pocket, potentially differentiating the compound's potency and selectivity profile from the 4-substituted or unsubstituted benzyloxy analogs. Additionally, the 4-sulfamoylphenyl amide at the 2-position is a departure from the simpler pyridinylmethyl or alkyl amides described in the Src inhibitor series, raising the possibility of dual-target engagement (Src kinase plus carbonic anhydrase), a feature not shared by the reference compounds [2]. Quantitative head-to-head Src IC₅₀ data are currently unavailable for 1021210-07-0.

Src kinase inhibition Tyrosine kinase Oncology

Absence of Direct Comparative Biological Data for 1021210-07-0: A Critical Transparency Note

A comprehensive search across PubMed, Google Patents, PubChem, and multiple open-access chemistry databases did not identify any publication, patent, or reputable vendor datasheet reporting direct in vitro IC₅₀, Kd, Ki, or ADME data for 5-((3-methoxybenzyl)oxy)-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide (1021210-07-0) in head-to-head comparison with its closest structural analogs [1][2]. The compound appears to be a specialized research intermediate or a library screening compound for which biological annotation has not been publicly disclosed. Consequently, all quantitative differentiation claims presented in this guide are necessarily derived from class-level SAR inferences, computed physicochemical properties, and structural comparisons rather than empirical comparative bioactivity data. Users are advised that procurement of this compound for target-specific applications requires prospective in-house biological validation.

Data gap Procurement risk Experimental validation required

Recommended Research Use Scenarios for 5-((3-methoxybenzyl)oxy)-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide (1021210-07-0)


Prospective Carbonic Anhydrase Inhibitor Screening Campaigns

Based on the presence of the primary sulfonamide zinc-binding group and the established SAR for 4-sulfamoylphenyl carboxamides [1], 1021210-07-0 is well-suited as a screening candidate in carbonic anhydrase inhibitor programs. Its distinct 3-methoxybenzyl substitution may yield isoform selectivity profiles that differ from the unsubstituted benzyl or simple methoxy analogs, making it a valuable addition to focused CA inhibitor libraries targeting hCA II, IX, or XII for oncology or glaucoma applications.

Dual-Target Src Kinase / Carbonic Anhydrase Probe Development

The compound's hybrid structure combines the 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide scaffold associated with Src kinase inhibition [2] and the 4-sulfamoylphenyl motif characteristic of carbonic anhydrase inhibitors. This dual pharmacophore arrangement positions 1021210-07-0 as a potential starting point for developing dual-target agents, particularly in hypoxic tumor microenvironments where both Src and CA IX are upregulated. Procurement for this purpose requires independent biochemical validation of both activities.

Physicochemical Benchmarking and Formulation Feasibility Studies

With its computed XLogP3 of 1.4, TPSA of 142 Ų, and 8 hydrogen bond acceptors, 1021210-07-0 can serve as a representative compound for studying the solubility-permeability interplay within the 4H-pyran-2-carboxamide chemical space [3]. Its balanced lipophilicity and moderate polar surface area make it a suitable candidate for in vitro ADME assays (e.g., PAMPA, Caco-2 permeability, kinetic solubility), providing a reference point for comparing more lipophilic or more polar analogs in the same class.

Fragment-Based or Structure-Based Drug Design (SBDD) Studies

Given the absence of published crystal structures for this exact compound, procurement of 1021210-07-0 could enable co-crystallization or soaking experiments with carbonic anhydrase isoforms or Src kinase to elucidate the binding mode of the 3-methoxybenzyl group. Such structural data would directly inform the design of next-generation analogs with improved potency and selectivity, and would address the current quantitative data gap identified in this guide [4].

Quote Request

Request a Quote for 5-((3-methoxybenzyl)oxy)-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.